(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
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Overview
Description
(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features both fluorine and methoxy functional groups attached to benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 3-fluorobenzyl chloride with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological targets. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzyl chloride
- 4-Methoxybenzylamine
- 3-Fluorobenzyl isocyanate
Uniqueness
(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEBHLLFWLCZQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355113 |
Source
|
Record name | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418792-57-1 |
Source
|
Record name | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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